
4-Acetylphenylboronic acid
Overview
Description
4-Acetylphenylboronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which also bears an acetyl group. The molecular formula of this compound is C8H9BO3, and it has a molecular weight of 163.97 g/mol . This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Acetylphenylboronic acid can be synthesized through several methods. One common approach involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. In this method, 4-bromoacetophenone is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient separation techniques to isolate the product .
Chemical Reactions Analysis
Types of Reactions: 4-Acetylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: It reacts with oxidizing agents to form corresponding hydroxy derivatives.
Reduction: The acetyl group can be reduced to an alcohol under appropriate conditions.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Peroxynitrite (ONOO-) is a common oxidizing agent used to form stable hydroxy derivatives.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used to reduce the acetyl group.
Substitution: Palladium catalysts, such as dichlorobis(triphenylphosphine)palladium(II), are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed:
Oxidation: Hydroxy derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylboronic acid derivatives.
Scientific Research Applications
Chemical Properties and Reactivity
4-Acetylphenylboronic acid belongs to the class of boronic acids, characterized by their ability to form reversible covalent bonds with diols. This property is particularly useful in biochemical applications, such as the formation of stable complexes with sugars and other biomolecules. The compound reacts rapidly with peroxynitrite (ONOO⁻), leading to the formation of stable hydroxy derivatives, which can be leveraged for various detection and imaging applications in biological systems .
Synthesis and Reaction Mechanisms
-
Palladium-Catalyzed Reactions :
- Suzuki-Miyaura Cross-Coupling : this compound is frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. This method is pivotal in constructing complex organic molecules for pharmaceuticals .
- Decarboxylative Coupling : It also participates in palladium-catalyzed decarboxylative coupling reactions, allowing the formation of carbon-carbon bonds from carboxylic acids .
- Copper-Catalyzed Hydroxylation :
- Dynamic Click Chemistry :
Biomedical Applications
- Fluorescent Probes :
- Drug Delivery Systems :
- Antibacterial Agents :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Acetylphenylboronic acid involves its ability to form stable complexes with various molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of sensors and drug delivery systems . The acetyl group can undergo various chemical transformations, further enhancing the compound’s versatility in synthetic applications.
Comparison with Similar Compounds
4-Acetylphenylboronic acid can be compared with other boronic acids, such as:
Phenylboronic acid: Lacks the acetyl group, making it less versatile in certain synthetic applications.
4-Methylphenylboronic acid: Contains a methyl group instead of an acetyl group, resulting in different reactivity and applications.
4-Formylphenylboronic acid: Contains a formyl group, which can undergo different chemical reactions compared to the acetyl group.
The uniqueness of this compound lies in its combination of the boronic acid and acetyl groups, which confer distinct reactivity and versatility in various chemical reactions and applications.
Biological Activity
4-Acetylphenylboronic acid (4-APBA) is a boronic acid derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and biochemistry. This article delves into the compound's biological activity, exploring its interactions, mechanisms of action, and potential applications based on recent research findings.
This compound is characterized by its boronic acid functional group, which enables it to interact with various biological molecules. The compound can undergo oxidation reactions, particularly with reactive nitrogen species such as peroxynitrite (ONOO⁻), leading to the formation of phenolic products like 4′-hydroxyacetophenone. This reaction is significant as it highlights the compound's potential in redox biology and its interactions with cellular signaling pathways .
Mechanisms of Biological Activity
- Oxidative Reactions : Research indicates that 4-APBA reacts rapidly with ONOO⁻, hydrogen peroxide (H₂O₂), and hypochlorous acid (HOCl). The stoichiometric nature of these reactions suggests that 4-APBA can serve as a substrate for oxidative modifications, which may influence cellular processes .
- Inhibition of Enzymatic Activity : Boronic acids, including 4-APBA, have been shown to inhibit the activity of certain enzymes such as leucyl-tRNA synthetase and bacterial β-lactamase. This inhibition can lead to the blockade of protein synthesis in bacteria, making boronic acids promising candidates for antibiotic development .
- Reversible Click Chemistry : The unique properties of boronic acids allow them to participate in dynamic covalent chemistry. 4-APBA can form reversible bonds with diols, which has implications for drug delivery systems and targeted therapies in cancer treatment .
Antimicrobial Activity
Recent studies have demonstrated that 4-APBA exhibits antimicrobial properties against various bacterial strains. Its ability to inhibit bacterial growth is attributed to its action on essential bacterial enzymes, thereby disrupting cellular functions. For instance, it has been found effective against Staphylococcus aureus by targeting specific membrane components .
Case Studies
- Cyanobacteria Growth Inhibition : A study assessed the effects of various boronic acids on cyanobacterial species. It was found that 4-APBA could stimulate growth at low concentrations while exhibiting toxicity at higher doses, indicating a dose-dependent response .
- Oxidative Stress Response : In experiments involving oxidative stress models, 4-APBA was shown to modulate the production of reactive oxygen species (ROS), suggesting its role in cellular defense mechanisms against oxidative damage .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What safety precautions are necessary when handling 4-Acetylphenylboronic acid in laboratory settings?
- Methodological Answer: Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a well-ventilated fume hood to minimize inhalation risks. Store the compound in airtight, moisture-resistant containers at room temperature, away from oxidizing agents . In case of skin exposure, wash thoroughly with soap and water; for eye contact, rinse with water for 15 minutes and seek medical attention. Follow institutional guidelines for waste disposal, prioritizing licensed chemical disposal services .
Q. How can the purity and structural integrity of this compound be verified before use in experiments?
- Methodological Answer: Characterize the compound using NMR spectroscopy (e.g., H and B NMR) to confirm boronic acid functionality and absence of anhydride impurities. High-performance liquid chromatography (HPLC) with UV detection at 254 nm can assess purity (>95% by area normalization). For structural confirmation, single-crystal X-ray diffraction is recommended, as demonstrated in co-crystallization studies with proline .
Advanced Research Questions
Q. How does the reaction kinetics of this compound with peroxynitrite (ONOO⁻) compare to other reactive species like H₂O₂ and HOCl?
- Methodological Answer: Stopped-flow kinetic analysis reveals second-order rate constants:
- .
These values highlight ONOO⁻ selectivity, enabling its detection in biological systems. Use HPLC-MS to quantify phenolic products (e.g., 4-hydroxyacetophenone) and validate reaction stoichiometry .
Q. What computational methods predict the electronic properties and reactivity of this compound in different environments?
- Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates molecular electrostatic potentials (MEPs) and frontier orbitals. MEP maps identify nucleophilic/electrophilic sites, while HOMO-LUMO gaps () correlate with reactivity in cross-coupling reactions. Compare simulated and experimental IR/Raman spectra to validate vibrational modes .
Q. How can researchers resolve contradictions in reported reaction mechanisms of this compound with peroxynitrite (radical vs. non-radical pathways)?
- Methodological Answer: Employ EPR spin-trapping with DEPMPO to detect transient radical intermediates (e.g., phenylperoxyl radicals) . Contrast results with isotopic labeling (e.g., O-labeled ONOO⁻) to track oxygen incorporation in products. Combine kinetic data (stopped-flow) with thermodynamic simulations (DFT) to reconcile divergent pathways .
Q. In cross-coupling reactions, how does the electronic nature of this compound influence its reactivity with transition metal catalysts?
- Methodological Answer: The electron-withdrawing acetyl group enhances transmetalation efficiency with Ni(II) or Pd(II) catalysts. Use cyclic voltammetry to measure redox potentials and correlate with catalytic turnover rates. Compare reactivity to electron-rich analogs (e.g., 4-methoxyphenylboronic acid) in Suzuki-Miyaura couplings, optimizing solvent polarity (e.g., DMF vs. THF) and base (K₂CO₃ vs. CsF) .
Q. What strategies are effective for co-crystallizing this compound with biomolecules for structural analysis?
- Methodological Answer: Utilize mechanochemical grinding or solvent evaporation with proline or theophylline to form hydrogen-bonded cocrystals. Characterize using powder X-ray diffraction (PXRD) and thermal analysis (TGA/DSC) to confirm stability. For biomolecular complexes (e.g., enzymes), employ cryo-crystallography at 100 K to preserve weak B─O···H─N interactions .
Q. Data Contradiction Analysis
Q. Why do studies report conflicting product distributions in the oxidation of this compound by peroxynitrite?
- Methodological Answer: Discrepancies arise from pH-dependent peroxynitrite speciation (ONOO⁻ vs. ONOOH) and competing radical/ionic pathways. Control pH (7.4 for physiological conditions vs. <5 for ONOOH dominance) and use scavengers (e.g., ascorbate for radicals, CO₂ for nitration). Quantify products via LC-MS/MS with isotopic internal standards to differentiate pathways .
Properties
IUPAC Name |
(4-acetylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-5,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQRODBYVNIZJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395250 | |
Record name | 4-Acetylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149104-90-5 | |
Record name | 4-Acetylphenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149104-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Acetylbenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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